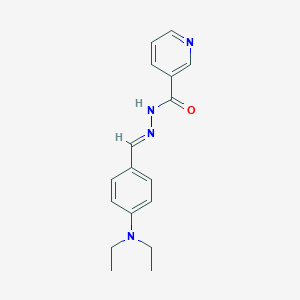

Nicotinic acid (4-diethylamino-benzylidene)-hydrazide

描述

属性

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-3-21(4-2)16-9-7-14(8-10-16)12-19-20-17(22)15-6-5-11-18-13-15/h5-13H,3-4H2,1-2H3,(H,20,22)/b19-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXQUEOQSYUKMC-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Spectroscopic Data

Elemental Analysis

Mass Spectrometry

Critical Analysis of Methodologies

Yield Considerations

Yields for analogous hydrazones range from 66% to 80%, influenced by:

化学反应分析

Types of Reactions

Nicotinic acid (4-diethylamino-benzylidene)-hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the hydrazide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the hydrazide group.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted derivatives where the hydrazide group is replaced by other functional groups.

科学研究应用

Medicinal Chemistry

Synthesis of Novel Compounds:

Nicotinic acid hydrazide derivatives have been synthesized as intermediates in the preparation of various biologically active compounds. For instance, studies have shown that nicotinic acid hydrazide can react with different aromatic aldehydes to produce hydrazones that exhibit significant pharmacological properties. These derivatives have been evaluated for their analgesic and anti-inflammatory activities, indicating their potential therapeutic applications .

Biological Activity:

Research indicates that certain derivatives of nicotinic acid hydrazide demonstrate notable antimicrobial activity against various microbial strains. For example, compounds derived from this hydrazide showed significant inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting their utility in developing new antimicrobial agents . The structure-activity relationship (SAR) studies provide insights into how modifications to the functional groups can enhance biological efficacy .

Antimicrobial Applications

Evaluation Against Microbial Strains:

A study reported the synthesis of several substituted nicotines through reactions involving nicotinic acid hydrazide. These compounds were tested against nine microbial strains, revealing that some exhibited considerable activity comparable to standard antibiotics like amoxicillin . The most active compounds identified were further characterized for their specific inhibitory zones (IZ), highlighting their potential use in treating infections caused by resistant bacteria.

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference Drug | IZ (mm) |

|---|---|---|---|---|

| 8d | S. aureus | 2.4 | Amoxicillin | 2.3 |

| 10b | P. aeruginosa | 2.6 | Amoxicillin | 2.2 |

| 10c | P. expansum | 2.8 | Griseofulvin | 2.8 |

Corrosion Inhibition

Corrosion Studies:

Nicotinic acid hydrazide derivatives have also been explored as corrosion inhibitors for mild steel in acidic environments. Research demonstrated that these compounds act as mixed-type inhibitors with predominant cathodic characteristics, effectively reducing corrosion rates in hydrochloric acid solutions . The adsorption behavior of these inhibitors follows the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor and the metal surface.

作用机制

The mechanism of action of nicotinic acid (4-diethylamino-benzylidene)-hydrazide involves its interaction with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Key Observations :

- Electron-donating groups (e.g., diethylamino) enhance lipophilicity and may improve CNS penetration, as seen in anticonvulsant derivatives .

- Electron-withdrawing groups (e.g., Br, Cl, NO₂) increase electrophilicity, boosting antimicrobial and antiparasitic activity .

- Isonicotinic acid derivatives (pyridine N at position 4) often show superior antibacterial activity compared to nicotinic acid analogs due to optimized steric interactions .

Antimicrobial Activity

This compound derivatives are compared to other hydrazide-hydrazones in Table 1:

Table 1 : Antimicrobial Activity of Selected Hydrazide-Hydrazones

Trends :

Antimycobacterial and Antiviral Activity

- Nicotinic acid derivatives with 3,5-dibromo-2-hydroxy substituents exhibit superior antimycobacterial activity (MIC: 12.5 µg/mL) compared to diethylamino analogs (MIC: 25–50 µg/mL) .

- Pyrazoline derivatives synthesized from nicotinic acid hydrazide show anti-HIV activity (EC₅₀: 0.8–3.2 µM), attributed to the pyridine ring’s interaction with viral protease .

Antioxidant and Enzyme Inhibition

- Nicotinic acid (o-vanillin)-hydrazide exhibits moderate DPPH scavenging (IC₅₀: 729 mg/mL) due to phenolic -OH groups, while diethylamino derivatives lack significant antioxidant activity .

- 6-Amino nicotinic hydrazide derivatives inhibit carbonic anhydrase II (Ki: 0.8–1.2 µM), outperforming diethylamino analogs (Ki: >5 µM) .

QSAR and Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies reveal:

- Hydrophobic substituents (e.g., diethylamino) correlate with enhanced blood-brain barrier penetration, explaining the anticonvulsant efficacy of some derivatives .

- Electron-withdrawing groups increase antibacterial activity by enhancing electrophilic interactions with bacterial enzymes .

- Molecular docking suggests that nicotinic acid hydrazides bind to Mycobacterium tuberculosis enoyl-ACP reductase via H-bonding with the pyridine N and hydrazide NH .

生物活性

Nicotinic acid (4-diethylamino-benzylidene)-hydrazide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a hydrazone derivative formed from the condensation of nicotinic acid hydrazide and 4-diethylaminobenzaldehyde. Its structure can be represented as follows:

This compound exhibits properties characteristic of hydrazones, which are known for their reactivity and ability to form metal complexes, enhancing their biological efficacy.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of nicotinic acid hydrazide display significant antimicrobial properties. For instance, a series of acylhydrazones derived from nicotinic acid hydrazide showed promising activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

Table 1: Antimicrobial Activity of Nicotinic Acid Hydrazone Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Acylhydrazone 1 | 1.95 | S. aureus |

| Acylhydrazone 2 | 15.62 | S. aureus |

| Acylhydrazone 3 | 7.81 | E. coli |

2. Anti-inflammatory Activity

The anti-inflammatory potential of nicotinic acid hydrazone derivatives has also been explored. In vitro studies indicated that these compounds inhibit the activity of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response . Compounds derived from this class demonstrated significant reductions in the phagocytic index and phagocytic activity in LPS-induced RAW 264.7 cells, suggesting their potential as anti-inflammatory agents.

Table 2: Inhibition of iNOS Activity

3. Anticancer Activity

Hydrazone derivatives have shown significant anticancer activity in various studies. For example, metal complexes formed with hydrazones have been reported to exhibit enhanced cytotoxic effects against cancer cell lines such as HEPG2 and HCT-116 . The mechanism involves the induction of reactive oxygen species (ROS) and apoptosis through modulation of apoptotic proteins.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Cu(II) complex with Nicotinic Hydrazone | 3-5 | HEPG2 |

| Cu(II) complex with Nicotinic Hydrazone | 6.5-18.3 | HCT-116 |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazone derivatives, researchers synthesized compounds from nicotinic acid hydrazide and tested them against multiple bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also enhanced the immune response by increasing neutrophil activity .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms of nicotinic acid hydrazones revealed that these compounds significantly downregulated pro-inflammatory cytokines and inhibited NF-κB activation in macrophage models . This suggests their potential use in treating inflammatory diseases.

常见问题

Q. What synthetic methodologies are commonly employed for preparing nicotinic acid benzylidene hydrazide derivatives?

Nicotinic acid benzylidene hydrazides are typically synthesized via condensation reactions between nicotinic acid hydrazide and substituted aldehydes. For example, describes refluxing nicotinic acid hydrazide with aromatic aldehydes (e.g., 4-diethylaminobenzaldehyde) in ethanol, catalyzed by glacial acetic acid. The reaction is monitored by TLC, and products are purified via recrystallization. Key steps include:

- Stoichiometric mixing of reactants (1:1 molar ratio).

- Reflux at 70–80°C for 4–6 hours.

- Characterization using FT-IR (to confirm hydrazone C=N bond at ~1600–1650 cm⁻¹) and ¹H-NMR (to identify imine proton at δ 8.3–8.5 ppm).

Table 1 : Common Spectral Data for Hydrazide Derivatives

| Functional Group | FT-IR Range (cm⁻¹) | ¹H-NMR Shift (δ, ppm) |

|---|---|---|

| C=O (amide) | 1650–1680 | — |

| C=N (imine) | 1580–1620 | 8.3–8.5 |

| NH (hydrazide) | 3150–3250 | 10.2–10.5 (s, 1H) |

| Source: |

Q. How are the antimicrobial and antitubercular activities of these derivatives evaluated experimentally?

Biological screening involves:

- Antimicrobial assays : Broth microdilution (MIC determination) against Staphylococcus aureus, Escherichia coli, and Candida albicans ( ).

- Antitubercular testing : BACTEC 460 radiometric system using Mycobacterium tuberculosis H37Rv (strain ATCC 27294) in Middlebrook 7H9 medium ( ).

- Antiviral assays : Cytopathic effect (CPE) reduction against viruses like HSV-1 in Vero cells ( ). Positive controls (e.g., isoniazid for TB, ciprofloxacin for bacteria) ensure assay validity.

Q. What analytical techniques are critical for structural elucidation of these compounds?

- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms hydrazone tautomerism ( ). SHELX software is used for refinement (e.g., SHELXL-2018 for small-molecule structures) .

- Mass spectrometry : FAB⁺-MS or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 563.7 for a derivative in ).

- Elemental analysis : Validates purity (>95% by CHNS analysis) ( ).

Advanced Research Questions

Q. How can QSAR models optimize the bioactivity of nicotinic acid hydrazide derivatives?

and 3 highlight 3D-QSAR using VLife MDS 3.50, with descriptors like steric, electrostatic, and hydrophobic fields. Key steps:

- Dataset preparation : 20–30 derivatives with experimental IC₅₀/MIC values.

- Model validation : Leave-one-out cross-validation (q² > 0.6) and external test sets (r² > 0.7).

- Statistical methods : Partial Least Squares Regression (PLSR) outperforms MLR in predicting antitubercular activity (R² = 0.89 vs. 0.72) ( ). Example QSAR Insight : Electron-withdrawing substituents on the benzylidene ring enhance antimycobacterial activity by improving membrane penetration .

Q. What computational approaches elucidate the interaction mechanisms of these compounds with biological targets?

- Molecular docking : AutoDock Vina or ArgusLab to study binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or BSA ( ). For example, a derivative in showed a binding energy of −10.20 kcal/mol to GABA-AT, indicating competitive inhibition.

- DFT calculations : B3LYP/6-311Glevel to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, correlating with antioxidant activity ( **).

- MD simulations : GROMACS to assess protein-ligand stability over 100 ns trajectories ( ).

Q. How do structural modifications (e.g., substituents on the benzylidene ring) influence antioxidant efficacy?

demonstrates that electron-donating groups (e.g., −OH at ortho positions) enhance radical scavenging (DPPH assay, IC₅₀ = 12.5 μM vs. 45.2 μM for unsubstituted analogs). This is attributed to:

- Stabilization of the hydrazone radical intermediate via resonance.

- Hydrogen-bond donation to reactive oxygen species (ROS). Table 2 : Substituent Effects on Antioxidant Activity

| Substituent | IC₅₀ (DPPH, μM) | LogP |

|---|---|---|

| −OH (2,4-di) | 12.5 | 1.2 |

| −OCH₃ | 18.7 | 1.8 |

| −NO₂ | 45.2 | 0.9 |

| Source: |

Q. What challenges arise in crystallographic studies of nicotinic acid hydrazide complexes?

- Polymorphism : Hydrazones often exhibit multiple tautomeric forms (e.g., keto-enol), complicating structure determination ( ).

- Disorder in crystal lattices : Diethylamino groups in required anisotropic displacement parameter (ADP) refinement in SHELXL.

- Twinned crystals : SHELXD is used for structure solution in cases of pseudo-merohedral twinning ( ).

Q. Can these derivatives act as sensors for environmental pollutants like H₂S?

reports a nickel(II) complex with nicotinic acid hydrazide exhibiting H₂S sensitivity via:

- Coordination changes : FT-IR shifts (C=O from 1657 to 1605 cm⁻¹ upon H₂S exposure).

- Electronic transitions : DFT-calculated bandgap reduction from 3.2 eV to 2.8 eV enhances conductivity.

- Recovery time : <30 seconds at 150°C, outperforming MOS-based sensors .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。